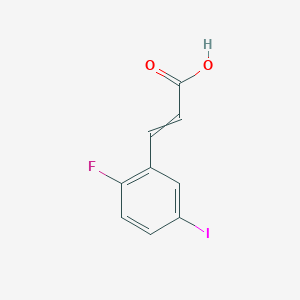

2-Fluoro-5-iodocinnamic acid

Description

Contextual Overview of Halogenated Cinnamic Acid Derivatives in Academic Inquiry

Cinnamic acid and its derivatives, known as phenylpropanoids, are a class of organic compounds found widely in the plant kingdom. wikipedia.org They form the basis for a vast array of natural products, including lignols, flavonoids, and coumarins. wikipedia.org In chemical research, the cinnamic acid framework is recognized for its versatile reactivity and inherent biological relevance. The core structure, with its phenyl ring, carboxylic acid group, and an α,β-unsaturated bond, offers multiple sites for chemical modification, making it an attractive starting point for synthetic chemists. mdpi.com

The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—onto the cinnamic acid scaffold is a key strategy in modern medicinal chemistry. Halogenation can profoundly alter a molecule's physicochemical properties. For instance, the incorporation of fluorine can enhance metabolic stability, increase binding affinity to target proteins, and improve bioavailability by modulating factors like lipophilicity and pKa. researchgate.netbenthamscience.comsigmaaldrich.com This has made fluorinated compounds a cornerstone of pharmaceutical development. researchgate.net Similarly, heavier halogens like iodine can serve as a "heavy atom" for use in X-ray crystallography to help determine molecular structures, or act as a reactive handle for advanced chemical transformations, such as cross-coupling reactions, to build more complex molecular architectures. nih.gov The diverse biological activities reported for halogenated cinnamic acid derivatives, including antioxidant and tyrosinase inhibition properties, further underscore their importance in academic inquiry. nih.gov

Significance of 2-Fluoro-5-iodocinnamic Acid as a Contemporary Research Target

This compound is significant primarily as a specialized chemical intermediate, valued for the unique combination of its three functional components. While extensive research on the compound as an end-product is not widely documented, its value lies in its potential for constructing highly functionalized molecules for specific applications in drug discovery and materials science.

The strategic placement of the fluorine and iodine atoms on the phenyl ring is particularly noteworthy. The fluorine atom at the 2-position (ortho to the acrylic acid side chain) can influence the conformation of the molecule and its electronic properties through strong inductive effects. benthamscience.com The iodine atom at the 5-position is a versatile functional group. It is a key substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions), which are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. This allows for the straightforward introduction of a wide variety of other chemical groups at this position.

The synthesis of this compound would typically start from a precursor like 2-fluoro-5-iodoaniline (B1345027) or 2-fluoro-5-iodobenzoic acid, which are commercially available building blocks. sigmaaldrich.com The cinnamic acid side chain is then constructed, often through reactions like the Heck or Wittig reaction. The presence of both fluorine and iodine makes it a bifunctional scaffold for creating libraries of complex derivatives for screening in biological assays.

Below are the key physicochemical properties of this compound, which are essential for its application in synthetic chemistry.

Current Research Trajectories and Scholarly Landscape for this compound

The current research landscape for this compound is best understood by examining the applications of similarly functionalized molecules. The trajectories point towards its use as a key intermediate in several advanced research areas.

One major trajectory is in the synthesis of kinase inhibitors for oncology . Many modern cancer drugs feature fluorinated aromatic rings. For example, the synthesis of benzoxazepinones, which are potent kinase inhibitors, can start from fluorinated benzoic acid amides. ossila.com The 2-fluoro-5-iodo substitution pattern allows for the core scaffold to be built and then further diversified at the iodine position to optimize activity against specific cancer targets.

A second research direction is the development of probes for bioimaging and diagnostics . The fluorine atom can be substituted with the positron-emitting isotope Fluorine-18 (¹⁸F), a widely used radionuclide in Positron Emission Tomography (PET) imaging. sigmaaldrich.comresearchgate.net PET is a powerful non-invasive technique used in both clinical diagnostics and drug development. The cinnamic acid structure could be used to target specific enzymes or receptors, and the ¹⁸F label would allow for its visualization in vivo. The iodine atom could also be replaced with a radioactive iodine isotope (e.g., ¹²³I, ¹²⁴I, ¹³¹I) for use in PET or Single Photon Emission Computed Tomography (SPECT).

A third area of interest is in materials science and photochemistry . Cinnamic acids can undergo photodimerization when exposed to UV light, a property used in the development of photo-crosslinkable polymers. The heavy iodine atom can influence the photochemical properties of the molecule, potentially leading to new materials with unique optical or electronic characteristics.

Finally, the compound remains a valuable tool in fundamental synthetic methodology research . Chemists are constantly developing new reactions, and molecules with multiple, differentially reactive sites like this compound are excellent test substrates for exploring the selectivity and scope of new catalytic systems. nih.govnih.gov

Table of Mentioned Compounds

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6FIO2 |

|---|---|

Molecular Weight |

292.04 g/mol |

IUPAC Name |

3-(2-fluoro-5-iodophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C9H6FIO2/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h1-5H,(H,12,13) |

InChI Key |

LAHXKRBJIXBSMH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1I)C=CC(=O)O)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Fluoro 5 Iodocinnamic Acid and Its Stereoisomers

Enantioselective and Diastereoselective Synthesis Routes

The creation of stereochemically pure forms of 2-Fluoro-5-iodocinnamic acid is crucial for understanding its biological activity and for its application in chiral materials. This section explores various methodologies aimed at achieving high levels of enantioselectivity and diastereoselectivity.

Chiral Catalyst Applications in Asymmetric Transformations

The use of chiral catalysts is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically enriched compounds from prochiral starting materials. numberanalytics.com In the context of this compound, asymmetric Heck reactions represent a powerful approach. While direct asymmetric Heck coupling to form the target molecule is a subject of ongoing research, studies on related systems provide valuable insights. For instance, the palladium-catalyzed enantioselective intramolecular Heck reaction has been successfully employed to create all-carbon quaternary stereocenters in complex cyclic systems with high enantioselectivity (90-99% ee). nih.govnih.gov

Another relevant catalytic approach involves the asymmetric hydrogenation of a suitable precursor. Rhodium-based chiral catalysts, for example, are highly effective for the asymmetric hydrogenation of α-acetamidocinnamic acid derivatives, achieving excellent enantiomeric excess. numberanalytics.com Adapting such catalytic systems to a precursor of this compound could provide a viable route to its chiral forms.

The following table summarizes representative chiral catalysts and their applications in transformations relevant to the synthesis of chiral cinnamic acid derivatives.

| Catalyst Type | Reaction | Substrate Type | Enantioselectivity (ee) |

| Pd-complex with chiral ligand | Intramolecular Heck Reaction | Arenediazonium salts and alkenes | 90-99% |

| Rh-complex with chiral phosphine | Asymmetric Hydrogenation | α-acetamidocinnamic acids | >95% |

| Copper-complex with chiral ligand | Acylcyanation of Styrenes | Styrene derivatives | up to 97:3 er |

Chiral Auxiliary-Mediated Stereocontrol Strategies

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com This strategy is particularly useful for establishing stereocenters in acyclic systems. For the synthesis of stereoisomers of this compound, a chiral auxiliary can be attached to the carboxylic acid moiety of a precursor.

One of the most well-established methods is the Evans asymmetric aldol (B89426) reaction, which utilizes chiral oxazolidinone auxiliaries to control the formation of new stereocenters with high diastereoselectivity. A plausible synthetic route could involve the condensation of an achiral ketene (B1206846) equivalent with an aldehyde bearing the 2-fluoro-5-iodophenyl group, where the ketene is derived from an acetyl group attached to a chiral auxiliary. Subsequent elimination would then yield the desired chiral cinnamic acid derivative.

The choice of the chiral auxiliary is critical for achieving high levels of stereocontrol. numberanalytics.com Auxiliaries derived from readily available chiral pool materials like amino acids or camphor (B46023) are commonly employed. numberanalytics.com After the desired stereoselective transformation, the auxiliary can be cleaved to afford the target molecule and can often be recovered for reuse.

A zwitterionic aza-Claisen rearrangement using a homochiral N-allylpyrrolidine as a chiral auxiliary has been shown to be highly effective in the asymmetric synthesis of α-fluoroamides, achieving 99% de. beilstein-journals.org This methodology could potentially be adapted for the synthesis of chiral precursors to this compound.

| Chiral Auxiliary | Reaction Type | Key Feature | Diastereomeric Excess (de) |

| Evans Oxazolidinone | Asymmetric Aldol Reaction | Predictable stereochemical outcome | >95% |

| (S)-N-allyl-2-(methoxymethyl)pyrrolidine | Zwitterionic aza-Claisen Rearrangement | High stereoselectivity for α-fluoroamides | 99% |

| Camphor-derived auxiliaries | Various asymmetric transformations | Rigid bicyclic structure enhances stereocontrol | Varies with reaction |

Dynamic Kinetic Resolution and Asymmetric Induction Approaches

Dynamic kinetic resolution (DKR) is a powerful technique that combines the kinetic resolution of a racemic mixture with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. youtube.com This approach is particularly suitable for substrates that can be readily racemized.

For a precursor to this compound, such as a racemic secondary alcohol that can be oxidized to the corresponding cinnamic acid, DKR could be a highly efficient method. The process typically involves a dual catalytic system: one catalyst for the enantioselective reaction (e.g., a lipase (B570770) for acylation) and another for the racemization of the unreacted enantiomer (e.g., a ruthenium complex). chemrxiv.org The success of a DKR process hinges on the careful tuning of the rates of resolution and racemization. researchgate.net

Asymmetric induction can also be achieved by employing a chiral reagent in a stoichiometric amount. While generally less atom-economical than catalytic methods, it can be a valuable strategy for specific transformations. For instance, the use of a chiral fluorinating agent could introduce the fluorine atom enantioselectively onto a suitable precursor. nih.gov

Novel Retrosynthetic Disconnections and Forward Synthesis Pathways

Developing innovative retrosynthetic analyses can open up new and more efficient forward synthetic routes to complex molecules like this compound. nih.govresearchgate.net This section explores some non-traditional disconnections and the corresponding synthetic strategies.

Palladium-Catalyzed Carbonylation and Carboxylation Routes

Palladium-catalyzed carbonylation reactions offer a direct method for introducing a carbonyl group into an organic molecule, making them attractive for the synthesis of carboxylic acids and their derivatives. researchgate.netresearchgate.net A potential retrosynthetic disconnection for this compound involves breaking the bond between the aromatic ring and the acrylic acid moiety, leading to a 2-fluoro-5-iodostyrene precursor.

Forward synthesis via carbonylation could involve the palladium-catalyzed reaction of 2-fluoro-5-iodostyrene with carbon monoxide and a suitable nucleophile. While the direct carboxylation of styrenes can be challenging, related alkoxycarbonylation reactions to form esters are well-established. nih.gov Subsequent hydrolysis of the resulting ester would yield the desired cinnamic acid.

A more direct approach would be a carboxylation reaction. Palladium-catalyzed carboxylation of aryl halides with carbon dioxide is a developing field that offers a greener alternative to traditional methods. researchgate.net Applying this methodology to a 1-bromo-2-fluoro-5-iodobenzene precursor, followed by a Heck-type reaction to introduce the acrylate (B77674) moiety, presents another viable synthetic pathway.

The following table illustrates potential palladium-catalyzed reactions for the synthesis of this compound precursors.

| Reaction | Precursor | Key Reagents | Product Type |

| Alkoxycarbonylation | 2-Fluoro-5-iodostyrene | CO, Alcohol, Pd-catalyst | Ester of this compound |

| Heck Reaction | 1-Bromo-2-fluoro-5-iodobenzene | Acrylate, Pd-catalyst, Base | Ester of this compound |

| Carboxylation | 1-Bromo-2-fluoro-5-iodobenzene | CO2, Pd-catalyst, Base | 2-Fluoro-5-iodobenzoic acid |

Multi-Component Reactions Incorporating this compound Scaffolds

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. researchgate.net Designing an MCR that directly assembles the this compound scaffold would be a highly convergent and elegant approach.

While a specific MCR for this target is not yet reported, existing MCRs can be adapted. For example, a variation of the Biginelli or Hantzsch reaction could potentially incorporate a 2-fluoro-5-iodobenzaldehyde (B129801) as one of the components. Subsequent modification of the resulting heterocyclic product could then lead to the desired cinnamic acid derivative.

The Passerini and Ugi reactions are other versatile MCRs that could be employed to synthesize more complex structures containing the this compound motif. For instance, using 2-fluoro-5-iodobenzaldehyde, an isocyanide, and a carboxylic acid in a Passerini reaction would yield an α-acyloxy carboxamide, which could be a valuable intermediate for further transformations.

The development of novel MCRs that directly yield functionalized cinnamic acids is an active area of research. Such strategies hold great promise for the rapid and diverse synthesis of analogues of this compound for various applications. researchgate.netnih.gov

Chemoenzymatic Synthesis and Biocatalytic Transformations

The integration of enzymatic methods with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a powerful approach for producing complex molecules with high selectivity under mild conditions. Biocatalysis, the use of natural catalysts like enzymes, can overcome many challenges associated with conventional chemical methods, such as harsh reaction conditions and the need for toxic reagents. nih.gov

In the context of cinnamic acid derivatives, enzymes like phenylalanine ammonia-lyase (PAL) are pivotal. PAL enzymes catalyze the deamination of phenylalanine to form cinnamic acid in nature. nih.gov Engineered PAL enzymes have been explored for the reverse reaction—the amination of cinnamic acids to produce unnatural amino acids. Research has demonstrated the successful chemoenzymatic synthesis of fluorinated L-α-amino acids starting from fluorinated cinnamic acids. doi.org This process typically involves a cascade of enzymatic reactions. For instance, a two-step cascade could be envisioned for a precursor to this compound, where one enzyme facilitates an initial transformation and a second, such as a PAL mutant, introduces an amino group. doi.org

The general biocatalytic pathway for producing acids like 2,5-furandicarboxylic acid (FDCA) from precursors often involves a series of oxidation steps catalyzed by whole-cell or isolated enzymes. researchgate.net This strategy highlights the potential for developing a biocatalytic route to this compound from a suitable, functionalized benzaldehyde (B42025) precursor. The key advantages of such biocatalytic methods include mild reaction conditions, high selectivity, and reduced environmental impact. nih.gov

Table 1: Potential Enzymes in the Synthesis of Cinnamic Acid Derivatives

| Enzyme Class | Reaction Type | Potential Application for this compound Synthesis | Reference |

|---|---|---|---|

| Phenylalanine Ammonia-Lyase (PAL) | Amination/Deamination | Stereoselective synthesis of amino acid precursors from the cinnamic acid scaffold. | nih.govdoi.org |

| Oxidoreductases | Oxidation | Oxidation of a corresponding cinnamaldehyde (B126680) or cinnamyl alcohol precursor. | researchgate.net |

Sustainable and Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pro-metrics.org These principles are increasingly being applied to the synthesis of fine chemicals like this compound.

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. Research has shown the feasibility of conducting organic transformations under solvent-free conditions, which can accelerate reaction rates and simplify product purification. nih.gov For instance, a Perkin-type reaction to synthesize cinnamic acids can be performed by reacting an aromatic aldehyde with an aliphatic carboxylic acid in the presence of boron tribromide without a conventional solvent, albeit at high temperatures. mdpi.com

Alternatively, water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of cinnamic acid amides has been successfully demonstrated in water, providing a benign alternative to traditional organic solvents. beilstein-journals.org Developing a synthetic route to this compound in an aqueous medium would significantly improve the environmental profile of the process.

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgresearchgate.net Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful. acs.org In contrast, substitution reactions, like the Wittig reaction, often have poor atom economy due to the generation of stoichiometric byproducts. wikipedia.org

When designing a synthesis for this compound, maximizing atom economy is a primary goal. For example, the Verley-Doebner modification of the Knoevenagel condensation reacts a benzaldehyde with malonic acid, producing the desired cinnamic acid, water, and carbon dioxide. youtube.com While CO2 is a byproduct, this method is often more atom-economical than routes involving protecting groups or high-mass reagents that are not incorporated into the final structure. The scaling up of such processes is crucial for industrial viability. Process intensification, through methods like continuous flow chemistry, has been shown to enable the production of cinnamic acid derivatives at a 100-gram scale with high yields. beilstein-journals.org

Table 2: Comparison of Atom Economy in Synthetic Reactions

| Reaction Type | General Transformation | Typical Atom Economy | Relevance to Synthesis |

|---|---|---|---|

| Addition Reaction (e.g., Diels-Alder) | A + B → C | 100% | Ideal for constructing the carbon skeleton with maximum efficiency. wikipedia.orgacs.org |

| Substitution Reaction (e.g., Wittig) | A + B → C + D | Often < 50% | Generates stoichiometric high-mass byproducts (e.g., triphenylphosphine (B44618) oxide). wikipedia.org |

| Elimination Reaction | A → B + C | < 100% | Always produces a byproduct that is "eliminated" from the main molecule. acs.org |

Photoredox catalysis and electrosynthesis are modern synthetic tools that leverage light and electricity, respectively, to drive chemical reactions. These methods often proceed under mild conditions and can enable unique transformations.

Visible-light photoredox catalysis has been used for the decarboxylative stereospecific epoxidation of trans-cinnamic acids to form trans-oxiranes. researchgate.netacs.orgnih.gov This demonstrates the ability to functionalize the cinnamic acid core using light as an energy source. Another application involves the oxidative cyclization of cinnamic acid derivatives to coumarins using a photocatalyst. rsc.org These methodologies could potentially be adapted to introduce or modify functional groups in the synthesis of this compound.

Electrosynthesis offers a metal-free and reagent-free way to perform redox reactions. A novel electrochemical three-component reaction has been developed to synthesize alkyl alkenesulfonates from cinnamic acids via a pseudo-Kolbe type decarboxylation. nih.gov Electrosynthesis has also been employed to create vinyl thiocyanates from cinnamic acids in an aqueous solution. acs.org The direct carboxylation of phenylacetylene (B144264) to produce cinnamic acid using electrocatalysis is another example of this powerful technique. academie-sciences.fr These approaches represent a sustainable frontier for synthesizing complex derivatives.

Flow Chemistry and Continuous Synthesis of this compound Analogues

Flow chemistry, or continuous synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and straightforward scalability.

The design of a continuous reactor system is critical for optimizing the synthesis of pharmaceutical ingredients. researchgate.net For the synthesis of cinnamic acid analogues, continuous flow mechanochemistry has been used to produce amides and hydrazides, with the capacity to scale up to 100-gram production levels with high yields. nih.govbeilstein-journals.org

A typical continuous flow setup for synthesizing a target molecule like this compound would involve pumping solutions of the starting materials (e.g., 2-fluoro-5-iodobenzaldehyde and a suitable acetate (B1210297) equivalent) through a heated reactor coil. A catalyst could be packed into a solid-phase column within the flow path. The reaction mixture would then flow into a purification module, allowing for the continuous isolation of the pure product. Optimization of such a process involves systematically varying parameters like flow rate, temperature, stoichiometry, and catalyst loading to maximize yield and purity. The ability to precisely control reaction conditions in a flow reactor can lead to higher yields and fewer byproducts compared to batch synthesis. researchgate.net

Integration of In-line Analytics for Reaction Monitoring

The synthesis of this compound and its stereoisomers, typically achieved through palladium-catalyzed cross-coupling reactions such as the Heck reaction, benefits significantly from the implementation of Process Analytical Technology (PAT). The integration of in-line analytical methodologies facilitates real-time monitoring, leading to enhanced process understanding, improved control over reaction parameters, and consistent product quality. Spectroscopic techniques, particularly Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for this purpose, offering non-destructive, in-situ analysis of the reaction mixture. americanpharmaceuticalreview.commdpi.com

These technologies allow chemists to track the consumption of reactants and the formation of products and intermediates in real time. perkinelmer.com By monitoring specific vibrational modes of the molecules involved, it is possible to determine reaction kinetics, identify reaction endpoints accurately, and detect the formation of any byproducts or impurities. beilstein-journals.orgnih.gov This level of process insight is crucial for optimizing reaction conditions—such as temperature, catalyst loading, and reaction time—to maximize yield and purity.

For the synthesis of this compound, likely proceeding via the Heck reaction between an acrylic acid derivative and a halogenated benzene (B151609) precursor, in-line monitoring provides critical data on key reaction species. matthey.comorganic-chemistry.org The data generated can be used to create concentration profiles over time, ensuring the reaction proceeds as expected and enabling rapid intervention if deviations occur.

Application of In-line FTIR Spectroscopy

In-line Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a robust method for monitoring the liquid phase of chemical reactions. youtube.com An ATR probe inserted directly into the reactor allows for the continuous collection of infrared spectra. nih.gov For the synthesis of this compound, FTIR is particularly useful for tracking changes in the concentration of functional groups.

Key spectral regions and their corresponding vibrational modes that can be monitored include:

Carbonyl (C=O) Stretch: The carboxylic acid group of both acrylic acid (reactant) and the this compound product exhibit strong C=O stretching vibrations. A shift in the peak position can be observed as the conjugated system of the product is formed, allowing for differentiation between the reactant and product. The typical C=O band for an α,β-unsaturated carboxylic acid like the product appears at a lower wavenumber (around 1680-1700 cm⁻¹) compared to a non-conjugated reactant. researchgate.netdocbrown.info

Carbon-Carbon Double Bond (C=C) Stretch: The disappearance of the C=C stretching band of the acrylic acid reactant and the appearance of the new C=C band of the cinnamic acid product can be monitored. The trans-alkene C=C stretch in the product is typically found around 1630-1640 cm⁻¹. researchgate.net

Aromatic Ring Vibrations: Changes in the substitution pattern of the aromatic ring can be observed in the fingerprint region (below 1500 cm⁻¹) of the IR spectrum.

The table below illustrates hypothetical data that could be generated from in-line FTIR monitoring of a batch synthesis.

| Reaction Time (minutes) | Reactant A (Aryl Halide) Concentration (Normalized) | Product (this compound) Concentration (Normalized) | Key Monitored FTIR Band (cm⁻¹) |

| 0 | 1.00 | 0.00 | 1715 (Reactant C=O) |

| 15 | 0.78 | 0.22 | 1690 (Product C=O) |

| 30 | 0.52 | 0.48 | 1690 (Product C=O) |

| 60 | 0.15 | 0.85 | 1690 (Product C=O) |

| 90 | 0.02 | 0.98 | 1690 (Product C=O) |

| 120 | <0.01 | >0.99 | 1690 (Product C=O) |

Application of In-line Raman Spectroscopy

Raman spectroscopy is highly complementary to FTIR, offering distinct advantages for reaction monitoring. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for observing both aromatic and aliphatic C=C bonds. aliyuncs.com A key benefit of Raman spectroscopy is its insensitivity to water, which can be advantageous in aqueous or biphasic reaction systems. aliyuncs.com Furthermore, since reactions can often be monitored through the walls of glass reactors, it minimizes the need for invasive probes. nih.gov

For the synthesis of this compound, Raman spectroscopy can effectively monitor:

C=C Double Bond Vibrations: The vinyl group of the acrylic reactant and the trans-substituted double bond of the cinnamic acid product have strong and distinct Raman signals, typically in the 1600-1650 cm⁻¹ region. beilstein-journals.org

Aromatic Ring Vibrations: The characteristic "ring breathing" modes of the substituted benzene ring provide a clear fingerprint for both the reactant and the product. beilstein-journals.org

Carbon-Halogen Bonds: While challenging, the C-I and C-F bonds have characteristic vibrations at low wavenumbers that could potentially be tracked. The C-Br stretch of a reactant like 2-fluoro-5-iodo-bromobenzene could also be monitored. americanpharmaceuticalreview.com

The following table provides an example of key Raman shifts that would be monitored during the synthesis.

| Species | Monitored Functional Group | Characteristic Raman Shift (cm⁻¹) |

| Aryl Halide Reactant | C-Br Stretch | ~262 |

| Acrylic Acid Reactant | C=C Stretch (Vinyl) | ~1640 |

| This compound | C=C Stretch (trans-Alkene) | ~1625 |

| This compound | Aromatic Ring Mode | ~1598 |

By integrating these in-line analytical techniques, a comprehensive understanding of the reaction dynamics is achieved. This data-rich approach enables the development of robust and efficient synthetic processes for this compound and its stereoisomers, aligning with modern principles of quality by design (QbD) in chemical manufacturing. mdpi.com

Mechanistic Organic Chemistry of 2 Fluoro 5 Iodocinnamic Acid Reactions

Reactivity Profiles of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical transformations. Its reactivity is modulated by the electronic effects transmitted through the conjugated system from the substituted phenyl ring.

Esterification, Amidation, and Reduction Kinetics and Thermodynamics

The conversion of the carboxylic acid group of 2-Fluoro-5-iodocinnamic acid into esters and amides is fundamental in synthetic chemistry. These reactions typically proceed via nucleophilic acyl substitution. masterorganicchemistry.com

Reduction: Carboxylic acids are generally resistant to reduction by mild agents like sodium borohydride (B1222165) (NaBH₄). youtube.com The reduction of this compound to the corresponding primary alcohol, (2E)-3-(2-fluoro-5-iodophenyl)prop-2-en-1-ol, requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes, often with tetrahydrofuran (B95107) (THF). youtube.comkhanacademy.orgyoutube.com The mechanism with LiAlH₄ involves initial deprotonation of the acidic proton, followed by coordination of the aluminum to the carbonyl oxygen and subsequent hydride transfers. youtube.comyoutube.com An aldehyde is formed as a transient intermediate, but it is immediately reduced to the primary alcohol. The presence of the halogen substituents is not expected to interfere with this reduction, as LiAlH₄ does not typically reduce aryl halides.

Below is a table summarizing the reactivity for these transformations.

| Reaction | Reagent(s) | Product Type | General Reactivity Notes |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) or Coupling Agent (e.g., DCC/DMAP) researchgate.net | Ester | Requires activation. Electron-withdrawing groups on the ring can increase carbonyl electrophilicity. |

| Amidation | Amine, Coupling Agent (e.g., HBTU, PyFluor) rsc.orgnih.gov | Amide | Similar to esterification; requires activation. A common and crucial reaction in medicinal chemistry. rsc.org |

| Reduction | 1. LiAlH₄, 2. H₃O⁺ youtube.comyoutube.com | Primary Alcohol | Requires a strong reducing agent. NaBH₄ is ineffective. youtube.com |

| Reduction | 1. BH₃·THF, 2. H₃O⁺ youtube.comkhanacademy.org | Primary Alcohol | Borane is an effective and often more selective reagent for reducing carboxylic acids. khanacademy.org |

Decarboxylation Pathways and Reaction Mechanism Elucidation

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that typically requires high temperatures or specific catalytic conditions for cinnamic acids. The stability of the resulting carbanion or the ability to form a cyclic transition state influences the feasibility of the reaction. For this compound, the direct thermal decarboxylation to form 1-fluoro-4-iodostyrene is challenging due to the formation of a high-energy vinylic carbanion intermediate.

Catalytic methods, often employing transition metals like copper or palladium, can facilitate decarboxylation under milder conditions. The mechanism in such cases often involves the formation of an organometallic intermediate. Computational studies on similar molecules, like acetic acid, show that the activation energy for uncatalyzed decarboxylation is very high, underscoring the need for a catalyst. researchgate.net The specific pathway for this compound would likely involve oxidative addition of the C-I bond to a metal center, followed by decarboxylation and reductive elimination, although this is a speculative pathway without specific experimental data.

Acyl Substitution and Activation Strategies

To overcome the relatively low reactivity of the carboxylic acid's hydroxyl group as a leaving group, activation is a key strategy. masterorganicchemistry.com This is a cornerstone of nucleophilic acyl substitution reactions. youtube.com

Activation Strategies:

Acyl Halide Formation: The most common activation method is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-Fluoro-5-iodocinnamoyl chloride is highly electrophilic and reacts readily with a wide range of nucleophiles (alcohols, amines, etc.) to form esters and amides. researchgate.net

Acid Anhydride Formation: Reaction with another carboxylic acid derivative, such as an acid chloride, can form a mixed or symmetric anhydride, which is also a highly reactive acylating agent. masterorganicchemistry.com

Active Ester Formation: The use of coupling reagents, as mentioned in section 3.1.1, generates an in-situ activated species, effectively a highly reactive ester, which is then displaced by the nucleophile.

The general hierarchy of reactivity for carboxylic acid derivatives is a guiding principle for these transformations. youtube.com

| Carboxylic Acid Derivative | Relative Reactivity | Leaving Group |

| Acyl Chloride | Highest | Cl⁻ |

| Acid Anhydride | High | RCOO⁻ |

| Ester | Moderate | RO⁻ |

| Amide | Low | R₂N⁻ |

This table illustrates that converting this compound into its acyl chloride provides a much more reactive intermediate for subsequent substitution reactions. youtube.com

Reactivity of the Carbon-Carbon Double Bond

The alkene moiety in this compound is electron-deficient due to conjugation with both the electron-withdrawing carboxylic acid group and the halogen-substituted phenyl ring. This electronic nature dictates its reactivity in addition and cycloaddition reactions.

Electrophilic Addition Reactions: Regioselectivity and Stereoselectivity

Electrophilic addition is a characteristic reaction of alkenes. libretexts.org In this reaction, an electrophile attacks the pi electrons of the double bond, typically leading to the formation of a carbocation intermediate. libretexts.org

Mechanism and Regioselectivity: For an unsymmetrical alkene like this compound, the addition of an electrophile (e.g., HBr) will proceed via the most stable carbocation intermediate (Markovnikov's rule). The carbocation will form on the carbon atom that is best able to stabilize the positive charge. In this case, the benzylic carbon (the carbon adjacent to the phenyl ring) is significantly stabilized by resonance with the aromatic ring. Therefore, the electrophile (H⁺) will add to the carbon atom adjacent to the carboxyl group, and the nucleophile (Br⁻) will add to the benzylic carbon. The electron-withdrawing nature of the fluoro and iodo substituents on the ring will slightly destabilize this carbocation compared to unsubstituted cinnamic acid, potentially slowing the reaction rate, but the regiochemical outcome is expected to remain the same.

Stereoselectivity: The addition reaction can proceed via syn or anti addition depending on the electrophile and reaction conditions. For example, the addition of halogens like Br₂ typically proceeds through a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms across the double bond.

Cycloaddition Reactions (e.g., Diels-Alder) and Pericyclic Processes

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. iitk.ac.inmasterorganicchemistry.com

Diels-Alder Reactions: In a typical Diels-Alder reaction, this compound would act as the dienophile ("diene-loving" component). masterorganicchemistry.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. The carboxylic acid group directly attached to the double bond makes it an activated dienophile. The additional electron-withdrawing effects of the substituted phenyl ring further enhance its reactivity toward electron-rich dienes (e.g., cyclopentadiene). acs.orgacs.org The reaction is highly stereoselective, with the stereochemistry of the dienophile being retained in the product. iitk.ac.in Furthermore, the reaction often shows a preference for the endo product, an effect explained by secondary orbital interactions in the transition state. acs.org

Photochemical [2+2] Cycloadditions: Cinnamic acids are well-known to undergo [2+2] photodimerization reactions in the solid state, a type of topochemical reaction. wikipedia.org This reaction involves the cycloaddition of the double bonds of two aligned monomer molecules to form a cyclobutane (B1203170) ring. The feasibility and stereochemical outcome of this reaction for this compound would be highly dependent on the crystal packing of the molecules in the solid state. wikipedia.org

Halogen-Specific Reactivity: Fluorine and Iodine Functional Group Transformations

Cross-Coupling Reactions with the Aryl Iodide (Suzuki-Miyaura, Heck, Sonogashira, Stille, Negishi)

The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions. This reactivity difference allows for the selective functionalization of the 5-position.

Suzuki-Miyaura Coupling: Reaction of this compound with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃, K₃PO₄) would be expected to yield the corresponding 5-aryl or 5-vinyl derivative.

Heck Coupling: The palladium-catalyzed reaction with an alkene would likely result in the formation of a 5-alkenyl-2-fluorocinnamic acid derivative.

Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst (typically CuI), would provide access to 5-alkynyl-2-fluorocinnamic acids.

Stille Coupling: The reaction with an organostannane reagent in the presence of a palladium catalyst would also selectively functionalize the 5-position.

Negishi Coupling: An organozinc reagent could be used to introduce a variety of alkyl, aryl, or vinyl groups at the 5-position via a palladium- or nickel-catalyzed process.

A representative table of potential cross-coupling partners and products is shown below.

| Cross-Coupling Reaction | Coupling Partner | Potential Product | Catalyst System (Example) |

| Suzuki-Miyaura | Phenylboronic acid | 2-Fluoro-5-phenylcinnamic acid | Pd(PPh₃)₄, Na₂CO₃ |

| Heck | Styrene | 2-Fluoro-5-styrylcinnamic acid | Pd(OAc)₂, P(o-tol)₃, Et₃N |

| Sonogashira | Phenylacetylene (B144264) | 2-Fluoro-5-(phenylethynyl)cinnamic acid | PdCl₂(PPh₃)₂, CuI, Et₃N |

| Stille | Tributyl(vinyl)stannane | 2-Fluoro-5-vinylcinnamic acid | Pd(PPh₃)₄ |

| Negishi | Phenylzinc chloride | 2-Fluoro-5-phenylcinnamic acid | Pd(dppf)Cl₂ |

Nucleophilic Aromatic Substitution Adjacent to the Fluorine Atom

The fluorine atom, being the most electronegative halogen, can activate the adjacent carbon atom towards nucleophilic aromatic substitution (SNAAr). However, for SNAAr to occur readily, there typically needs to be a strong electron-withdrawing group positioned ortho or para to the leaving group (in this case, fluorine). The cinnamic acid group is electron-withdrawing, but its effect at the meta position to the fluorine might not be sufficient to facilitate SNAAr under standard conditions. More forcing conditions, such as high temperatures and strong nucleophiles, might be required. The reaction would involve the attack of a nucleophile at the carbon bearing the fluorine, followed by the elimination of the fluoride (B91410) ion.

Halogen-Metal Exchange and Directed Ortho-Metalation Strategies

The carbon-iodine bond is susceptible to halogen-metal exchange, typically with organolithium reagents (e.g., n-BuLi, t-BuLi) at low temperatures. This would generate an aryllithium species at the 5-position, which could then be quenched with various electrophiles to introduce a wide range of functional groups.

Directed ortho-metalation (DoM) is a powerful tool for C-H functionalization. The carboxylic acid group of the cinnamic acid moiety can act as a directing group. Treatment with a strong base like lithium diisopropylamide (LDA) or a Grignard reagent could potentially lead to deprotonation at the C6 position, ortho to the carboxylic acid. The resulting organometallic species could then react with an electrophile. However, the acidity of the carboxylic acid proton itself would need to be considered and likely protected prior to any DoM attempts.

C-H Activation and Functionalization Mediated by Halogen Directing Groups

Modern transition-metal-catalyzed C-H activation reactions often utilize directing groups to achieve site-selectivity. While the carboxylic acid is a common directing group, the halogen atoms themselves can also participate in directing C-H activation. For instance, palladium-catalyzed C-H arylation reactions have been developed where a halogen can direct the functionalization of an adjacent C-H bond. In the case of this compound, a palladium catalyst might coordinate to the iodine atom and facilitate the activation of the C-H bond at the 6-position.

Radical and Photochemical Transformations Involving this compound

The C-I bond is relatively weak and can be cleaved homolytically upon exposure to UV light or radical initiators to form an aryl radical. This radical could then participate in a variety of transformations, such as radical cyclizations (if a suitable radical acceptor is present in the molecule) or intermolecular reactions with radical traps.

Photochemical reactions could also involve the cinnamate (B1238496) double bond. For example, [2+2] cycloadditions upon UV irradiation are a well-known reaction of cinnamic acids, leading to the formation of cyclobutane derivatives (truxillic and truxinic acids). The substitution pattern on the aromatic ring could influence the regiochemistry and stereochemistry of such cycloadditions.

Single Electron Transfer (SET) Mechanisms and Intermediates

There is no available research that discusses the involvement of this compound in Single Electron Transfer (SET) mechanisms. Such a discussion would typically involve the formation and characterization of radical ions and other intermediates, which has not been reported for this compound.

Photocyclization and Photoinduced Rearrangement Reactions

Similarly, the scientific literature lacks specific examples of photocyclization or photoinduced rearrangement reactions involving this compound. While substituted cinnamic acids can undergo cyclization to form coumarins or other cyclic products, and can also be subject to photoinduced rearrangements, these reactions have not been documented for this specific fluoro- and iodo-substituted variant.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Fluoro 5 Iodocinnamic Acid and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a powerful and indispensable tool for the analysis of 2-Fluoro-5-iodocinnamic acid within complex matrices, such as in reaction mixtures, biological samples, or environmental extracts. ucl.ac.ukresearchgate.net This hyphenated technique combines the superior separation capabilities of liquid chromatography (LC) with the sensitive and specific detection power of tandem mass spectrometry (MS/MS). ucl.ac.uk

In a typical workflow, the sample mixture is first injected into an LC system, often a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The components of the mixture are separated based on their differential interactions with the stationary phase of the chromatographic column. For this compound, a reverse-phase column (like a C18) would likely be employed, with a mobile phase consisting of a gradient mixture of water (often with a formic acid modifier to improve ionization) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.gov

Following chromatographic separation, the eluent containing the now-separated this compound enters the mass spectrometer. An ionization source, commonly electrospray ionization (ESI), transfers a charge to the molecule, generating a protonated molecule [M+H]+ or a deprotonated molecule [M-H]-. In the first stage of the tandem mass spectrometer, this parent ion is isolated. It is then subjected to collision-induced dissociation (CID), fragmenting the ion in a predictable manner. The resulting fragment ions are analyzed in the second stage of the mass spectrometer, producing a characteristic fragmentation pattern. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and allows for accurate quantification even at trace levels. nih.gov The combination of retention time from the LC and the specific parent/fragment ion transitions from the MS/MS provides high confidence in the identification and quantification of the target analyte. nih.gov

| Parameter | Description | Expected Value for this compound |

| Molecular Formula | The elemental composition of the molecule. | C₉H₆FIO₂ |

| Monoisotopic Mass | The mass of the molecule with the most abundant isotopes. | 307.94 g/mol |

| Parent Ion (Negative ESI) | The deprotonated molecule observed in the mass spectrometer. | m/z 306.93 |

| Key Fragment Ion | Resulting from the loss of the carboxyl group (CO₂). | m/z 262.94 |

| Key Fragment Ion | Resulting from the loss of the entire acrylic acid side chain. | m/z 236.91 |

Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is fundamental for elucidating the molecular structure of this compound. These non-destructive methods probe the vibrational motions of atoms and functional groups within a molecule. researchgate.net Each vibration corresponds to a specific energy level, and transitions between these levels result in the absorption (IR) or scattering (Raman) of light at characteristic frequencies. frontiersin.org The resulting spectrum serves as a unique molecular "fingerprint," allowing for the identification of the compound and providing detailed information about its chemical bonds, functional groups, and the intermolecular forces, such as hydrogen bonding, that govern its structure. researchgate.netdocbrown.info

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Bond Vibrations and Molecular Fingerprinting

FT-IR and Raman spectroscopy are complementary techniques that provide detailed structural information about this compound. frontiersin.org FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which induces changes in the dipole moment of vibrating bonds. researchgate.net In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light (typically from a laser), which is dependent on changes in the polarizability of the bonds. frontiersin.org

For this compound, these techniques can unequivocally identify its key functional groups. The carboxylic acid group gives rise to very strong and characteristic vibrations. The O-H stretch appears as a very broad band in the FT-IR spectrum, typically in the 2500-3300 cm⁻¹ region, due to extensive hydrogen bonding in the solid state. The carbonyl (C=O) stretching vibration produces a strong, sharp peak, generally found between 1680 and 1710 cm⁻¹ for dimeric carboxylic acids. scielo.org.mx

The carbon-carbon double bond (C=C) of the acrylic acid chain and the aromatic ring vibrations also produce distinct signals. The alkene C=C stretch is typically observed in the 1620-1640 cm⁻¹ region. researchgate.net The C-F and C-I stretching vibrations are also detectable, though they fall in the lower frequency "fingerprint" region of the spectrum where assignments can be complex. By comparing the experimental spectra with data from similar compounds and with theoretical calculations (e.g., using Density Functional Theory, DFT), a complete assignment of the vibrational modes can be achieved. nih.govnih.gov

| Functional Group | Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500-3300 | Weak/Not Observed | Broad, Strong (IR) |

| Carbonyl | C=O Stretch | 1680-1710 | Strong | Strong (IR) |

| Alkene | C=C Stretch | 1620-1640 | Very Strong | Medium (IR) |

| Aromatic Ring | C=C Stretch | 1450-1600 | Strong | Medium-Strong |

| Phenyl-Halogen | C-F Stretch | 1100-1250 | Medium | Strong |

| Phenyl-Halogen | C-I Stretch | 500-600 | Strong | Strong |

Terahertz (THz) Spectroscopy for Low-Frequency Vibrations and Lattice Dynamics

Terahertz (THz) spectroscopy, which probes the far-infrared region of the electromagnetic spectrum (typically 0.1-10 THz, or ~3-333 cm⁻¹), is a powerful technique for investigating low-frequency molecular vibrations and intermolecular interactions. nih.gov These low-energy modes are not accessible by conventional mid-IR spectroscopy but are critical for understanding the collective motions within a crystal lattice, such as phonon modes and the vibrations of hydrogen bonds. nih.gov

For this compound, THz spectroscopy can provide unique insights into its solid-state structure and dynamics. The absorption peaks observed in the THz spectrum correspond to the collective vibrations of molecules held together by weak forces like hydrogen bonds and van der Waals interactions. nih.govresearching.cn These spectral features are highly sensitive to the crystalline arrangement and can be used to distinguish between different polymorphic forms of the compound. sitp.ac.cn By combining experimental THz spectra with theoretical calculations, such as density functional theory (DFT), the specific origins of the absorption peaks can be assigned to particular intermolecular vibrational modes, offering a detailed picture of the lattice dynamics. researching.cn

Sum Frequency Generation (SFG) Spectroscopy for Surface and Interface Analysis

Sum Frequency Generation (SFG) is a nonlinear optical spectroscopic technique that is inherently surface- and interface-specific. aps.org It provides vibrational spectra of molecules exclusively at an interface, such as a solid-air, liquid-air, or solid-liquid interface. This makes it an ideal tool for studying the structure, orientation, and ordering of this compound in thin films, on surfaces, or as part of a Langmuir monolayer at the air-water interface. acs.orgnih.gov

In an SFG experiment, two laser beams—one at a fixed visible frequency (ω_vis_) and one at a tunable infrared frequency (ω_ir_)—are overlapped at the interface of interest. When the IR frequency matches a vibrational mode of the interfacial molecules, a signal is generated at the sum frequency (ω_sfg_ = ω_vis_ + ω_ir_). columbia.edu Because this process is only allowed in a medium that lacks inversion symmetry—a condition that is always met at an interface—the technique provides a vibrational spectrum of only the surface molecules. nih.gov For this compound, SFG could be used to determine the orientation of the phenyl ring and the carboxylic acid group at an interface, and to monitor changes in conformation upon photoirradiation or interaction with other molecules. acs.org

X-ray Diffraction Studies for Single Crystal and Powder Structure Determination

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. farmaceut.org It is an essential tool for the structural elucidation of this compound, providing precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Single-Crystal X-ray Diffraction (SCXRD) involves irradiating a small, high-quality single crystal with a monochromatic X-ray beam. The resulting diffraction pattern of discrete spots is used to solve the crystal structure, yielding a detailed atomic model of the molecule and its arrangement in the unit cell.

X-ray Powder Diffraction (XRPD) is used when single crystals are not available or for the analysis of bulk crystalline material. The sample is a fine powder, which contains a vast number of randomly oriented microcrystals. The diffraction of X-rays from this powder produces a characteristic pattern of concentric rings, which are recorded as a plot of intensity versus diffraction angle (2θ). This pattern serves as a unique fingerprint for a specific crystalline phase and is invaluable for phase identification, quality control, and the study of polymorphism. farmaceut.org

Polymorphism and Cocrystal Formation of this compound

The solid-state structure of a molecule can have a profound impact on its physical properties. This compound, with its rigid backbone and hydrogen-bonding carboxylic acid group, has the potential to exist in multiple solid forms.

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. nih.gov Different polymorphs of the same compound can exhibit different melting points, solubilities, and stabilities. The differences in the IR and Raman spectra of polymorphs often reflect variations in their hydrogen-bonding networks. nih.gov XRPD is the primary technique used to identify and distinguish between different polymorphic forms, as each will produce a unique diffraction pattern.

Cocrystal formation is another important aspect of the solid-state chemistry of this molecule. A cocrystal is a multi-component crystal in which the components are held together by non-covalent interactions, typically hydrogen bonds. nih.gov this compound could potentially form cocrystals with other molecules (coformers) that have complementary hydrogen-bonding sites. nih.gov This strategy is often used in the pharmaceutical industry to modify the physical properties of an active ingredient. The formation of a new cocrystal phase can be confirmed by XRPD, which will show a diffraction pattern distinct from those of the individual components.

Hydrogen Bonding Networks and Supramolecular Assembly in the Solid State

In the solid state, molecules of this compound are expected to form intricate hydrogen bonding networks, which are fundamental to their supramolecular assembly. The primary hydrogen bond donor is the carboxylic acid group (-COOH), which can engage in strong interactions with neighboring molecules.

Typically, cinnamic acids and their derivatives crystallize in centrosymmetric dimer motifs, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups. This robust and highly directional interaction often dictates the primary supramolecular synthon in the crystal packing.

The presence of the fluorine and iodine atoms on the phenyl ring introduces the possibility of weaker, yet structurally significant, non-covalent interactions. These include:

Halogen Bonding: The iodine atom, being a soft Lewis acid, can participate in halogen bonds with Lewis basic sites, such as the carbonyl oxygen of a neighboring carboxylic acid group. This interaction, denoted as C-I···O, can play a crucial role in directing the three-dimensional architecture of the crystal lattice.

The interplay of these various hydrogen and halogen bonds leads to the formation of complex supramolecular architectures, such as sheets or chains, which are then packed to form the final crystal lattice. The specific arrangement will be influenced by the steric and electronic effects of the fluoro and iodo substituents.

Table 1: Potential Hydrogen and Halogen Bonding Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Supramolecular Assembly |

| Hydrogen Bond | Carboxylic Acid (O-H) | Carbonyl Oxygen (C=O) | 2.5 - 2.8 | Formation of centrosymmetric dimers |

| Halogen Bond | Iodine (C-I) | Carbonyl Oxygen (C=O) | 2.9 - 3.5 | Directional interaction influencing packing |

| Weak Hydrogen Bond | Aromatic/Vinylic C-H | Carbonyl Oxygen (C=O) | 3.0 - 3.5 | Stabilization of the crystal lattice |

| Weak Hydrogen Bond | Aromatic/Vinylic C-H | Fluorine (C-F) | 3.0 - 3.5 | Further stabilization of the crystal lattice |

Note: The distances provided are typical ranges and may vary for the specific compound.

Absolute Configuration Determination and Chiral Recognition in Crystals

While this compound itself is achiral, its derivatives can be made chiral, for instance, by introducing a chiral center in the side chain or by forming a chiral co-crystal. The determination of the absolute configuration of such chiral analogues is crucial for understanding their biological activity and for applications in asymmetric synthesis.

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. By analyzing the anomalous scattering of X-rays by the atoms in the crystal, particularly the heavier iodine atom in this case, the true handedness of the molecule can be established.

Chiral recognition in the solid state refers to the ability of a chiral molecule to preferentially interact with one enantiomer of another chiral compound. In the context of this compound derivatives, this could manifest in several ways:

Conglomerate Formation: The chiral derivative may crystallize as a conglomerate, where each crystal contains only one enantiomer.

Racemic Compound Formation: The two enantiomers may crystallize together in a 1:1 ratio to form a racemic compound.

Preferential Enrichment: During crystallization, one enantiomer may be preferentially incorporated into the growing crystal, leading to an enrichment of the other enantiomer in the solution.

The specific hydrogen bonding and other intermolecular interactions within the crystal lattice govern the chiral recognition process. The subtle differences in the shape and electronic distribution of the enantiomers lead to different packing efficiencies and interaction energies, which can be exploited for chiral resolution.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Analogue Characterization

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful spectroscopic techniques used to study chiral molecules. They rely on the differential absorption and refraction, respectively, of left and right circularly polarized light by a chiral substance.

For a chiral analogue of this compound, the CD spectrum would exhibit characteristic positive or negative bands corresponding to the electronic transitions within the molecule. The sign and intensity of these bands are directly related to the absolute configuration of the chiral center(s).

Electronic Transitions: The chromophores in a chiral derivative of this compound, namely the substituted cinnamic acid moiety, will give rise to specific electronic transitions (e.g., π → π* transitions of the aromatic ring and the double bond, and n → π* transition of the carbonyl group).

Cotton Effect: The combination of a CD band and the corresponding anomalous ORD curve in the same spectral region is known as the Cotton effect. The sign of the Cotton effect can often be correlated with the absolute configuration of the molecule using empirical rules, such as the Octant Rule for ketones.

Table 2: Expected Chiroptical Properties of a Chiral Analogue of this compound

| Spectroscopic Technique | Principle | Information Obtained |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Provides information about the absolute configuration and conformation of chiral molecules. The sign of the CD bands is characteristic of a specific enantiomer. |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. | Complements CD data and can be used to determine the absolute configuration. The shape of the ORD curve (Cotton effect) is related to the stereochemistry. |

Theoretical and Computational Chemistry Studies of 2 Fluoro 5 Iodocinnamic Acid

Quantum Chemical Calculations (DFT, Ab Initio, Semi-Empirical) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and predicting the reactivity of 2-Fluoro-5-iodocinnamic acid and its analogs. These methods allow for a detailed understanding of the molecule's fundamental characteristics at the atomic level.

Molecular Orbital Analysis (HOMO-LUMO) and Electrostatic Potential Maps

Molecular orbital analysis, specifically the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

For a related compound, (E)-2-fluoro-N'-(5-fluoro-2-hydroxybenzylidene)-3-phenylacrylohydrazide, which shares a fluorinated phenylacrylic acid moiety, DFT calculations at the B3LYP/6-311++G(d,p) level have been performed. These calculations revealed a HOMO energy of -6.45 eV and a LUMO energy of -1.97 eV, resulting in an energy gap of 4.48 eV. The distribution of these orbitals indicates that the HOMO is primarily located on the phenylacrylohydrazide portion, while the LUMO is spread across the entire molecule.

Table 1: Frontier Molecular Orbital Energies for a Related Hydrazone Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.45 |

| LUMO | -1.97 |

Reaction Pathway Energetics, Transition State Characterization, and Reaction Mechanisms

Computational methods are invaluable for mapping out potential reaction pathways and understanding the energetics involved. By calculating the energies of reactants, products, and transition states, chemists can predict the feasibility of a reaction and elucidate its mechanism.

For instance, in the study of chalcones, which are structurally related to cinnamic acids, DFT calculations have been used to investigate their synthesis and reactivity. These studies often involve locating the transition state structures for key reaction steps, such as the Claisen-Schmidt condensation, and calculating the activation energy barriers. This information is critical for optimizing reaction conditions to improve yields and selectivity. While specific studies on the reaction pathways of this compound are limited, the established methodologies are directly applicable.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Quantum chemical calculations can accurately predict various spectroscopic parameters, such as vibrational frequencies (FT-IR and Raman), and electronic absorption spectra (UV-Vis). These theoretical predictions are often used to assign experimental spectra and gain a more profound understanding of the molecule's vibrational modes and electronic transitions.

In a study on a similar molecule, (E)-3-(4-chlorophenyl)-2-phenylacrylonitrile, DFT calculations at the B3LYP/6-311++G(d,p) level were employed to compute the vibrational frequencies. The calculated frequencies showed good agreement with the experimental FT-IR and FT-Raman spectra after applying a scaling factor, validating the accuracy of the computational model. The potential energy distribution (PED) analysis was also performed to provide a detailed assignment of the vibrational modes. Similar computational approaches would be expected to yield reliable predictions for the spectroscopic properties of this compound.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics simulations offer a powerful tool to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and the influence of the surrounding environment.

Explicit and Implicit Solvent Models for Environmental Influence on Conformation

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can incorporate solvent effects using either explicit models, where individual solvent molecules are included in the simulation, or implicit models, which represent the solvent as a continuous medium.

While specific MD simulation data for this compound is not extensively published, the methodologies are well-established. For similar molecules, MD simulations have been used to explore the conformational landscape in different solvents, revealing the preferred conformations and the energetic barriers between them. This information is crucial for understanding how the molecule behaves in a biological environment.

Free Energy Calculations for Ligand Binding and Molecular Recognition

A key application of MD simulations in drug discovery and materials science is the calculation of binding free energies between a ligand and its receptor. These calculations can predict the strength of binding and provide insights into the molecular recognition process.

Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate binding free energies from MD simulation trajectories. These methods have been successfully applied to various systems, including inhibitors binding to enzymes. For this compound, these computational approaches could be employed to screen its potential as an inhibitor for various biological targets, guiding the design of more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. nih.govnih.gov These models are instrumental in predicting the activity of new derivatives of this compound, helping to prioritize which compounds to synthesize and test.

Descriptor Generation and Selection for Predictive Models

The foundation of any robust QSAR/QSPR model lies in the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For derivatives of this compound, a wide array of descriptors can be generated using specialized software. nih.gov These descriptors fall into several categories:

Constitutional Descriptors: These describe the basic molecular composition, such as molecular weight, number of atoms, and number of rings.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape.

Physicochemical Descriptors: These relate to properties like lipophilicity (logP), molar refractivity, and polar surface area. nih.gov

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these provide insights into the electronic properties of the molecule, such as orbital energies (HOMO, LUMO) and atomic charges. nih.govmdpi.com

Once a large pool of descriptors is generated, a crucial step is to select the most relevant ones for building the predictive model. This is often achieved using statistical techniques like genetic function approximation (GFA) or genetic partial least squares (G/PLS) to identify the descriptors that have the strongest correlation with the biological activity or property of interest. nih.gov

Table 1: Examples of Molecular Descriptors for QSAR/QSPR Analysis of this compound Derivatives

| Descriptor Category | Descriptor Example | Description |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Number of Rotatable Bonds | The number of bonds that allow free rotation around them. | |

| Topological | Wiener Index | A distance-based index that reflects the branching of the molecule. |

| Balaban J Index | A topological index that considers the size and connectivity of the molecule. | |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. |

| Polar Surface Area (PSA) | The surface area of all polar atoms in a molecule, related to membrane permeability. | |

| Quantum Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. |

Statistical Validation and Applicability Domain Assessment of QSAR/QSPR Models

A predictive model is only useful if it is statistically robust and its limitations are well-defined. Therefore, rigorous validation is essential. mdpi.com This involves both internal and external validation techniques.

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the internal consistency and predictive power of the model on the training set of compounds. youtube.com

External Validation: The model's ability to predict the activity of new, unseen compounds is evaluated using an external test set. The predictive squared correlation coefficient (R²pred) is a common metric for this. youtube.commdpi.com

Furthermore, defining the Applicability Domain (AD) of a QSAR/QSPR model is a critical step mandated by organizations like the Organisation for Economic Co-operation and Development (OECD). nih.govspringernature.com The AD defines the chemical space in which the model can make reliable predictions. scispace.comtum.de This is important because QSAR models are generally good at interpolating within the domain of known data but may fail when extrapolating to compounds that are structurally very different from the training set. variational.ai

Table 2: Statistical Parameters for a Hypothetical QSAR Model of this compound Derivatives

| Parameter | Value | Description |

| R² (Coefficient of Determination) | 0.85 | A measure of the goodness-of-fit of the model to the training data. mdpi.com |

| q² (Cross-validated R²) | 0.72 | An indicator of the model's internal predictive ability. youtube.com |

| R²pred (Predictive R² for external set) | 0.68 | A measure of the model's predictive power for new compounds. |

| RMSE (Root Mean Square Error) | 0.25 | The standard deviation of the prediction errors. |

Cheminformatics and Virtual Screening Applications for Analogues and Libraries

Cheminformatics and virtual screening are powerful computational tools used to explore large chemical databases and identify promising new drug candidates. researchgate.net For this compound, these techniques can be used to discover novel analogues with improved biological activity.

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening can be broadly categorized into two main approaches: ligand-based and structure-based. nih.govyoutube.com

Ligand-Based Virtual Screening (LBVS): This approach is used when the three-dimensional structure of the biological target is unknown, but a set of active molecules has been identified. researchgate.net LBVS methods search for new molecules that are similar to the known active compounds, based on the principle that structurally similar molecules are likely to have similar biological activities. eurekaselect.com Techniques used in LBVS include similarity searching based on 2D fingerprints and 3D shape, as well as pharmacophore modeling. mdpi.com

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS can be employed. tandfonline.comnih.gov This method involves docking a library of small molecules into the binding site of the target protein and scoring their potential binding affinity. nih.gov This allows for the identification of compounds that are predicted to bind strongly to the target. nih.gov

Scaffold Hopping and Lead Optimization Computational Strategies

Once initial "hit" compounds are identified, the process of lead optimization begins, with the goal of improving their potency, selectivity, and pharmacokinetic properties. coleparmer.fr Computational strategies play a vital role in this phase. nih.govucl.ac.uk

Lead optimization involves making iterative modifications to a lead compound to enhance its drug-like properties. preprints.org Computational tools can guide this process by predicting the effects of chemical modifications on factors such as binding affinity, solubility, and metabolic stability. acs.org This in silico approach allows for the prioritization of the most promising modifications for synthesis, thereby saving time and resources in the drug discovery pipeline.

2 Fluoro 5 Iodocinnamic Acid As a Precursor in Advanced Organic Synthesis

Synthesis of Complex Heterocyclic Compounds Incorporating the Cinnamic Acid Scaffold

The cinnamic acid framework is a versatile starting point for the synthesis of a wide array of heterocyclic compounds. nih.gov The presence of the fluoro and iodo substituents on the phenyl ring of 2-fluoro-5-iodocinnamic acid provides additional handles for complex cyclization strategies, allowing for the creation of novel analogues of important heterocyclic systems.

Lactam and Lactone Formation from Derivatives for Ring System Construction

Lactones (cyclic esters) and lactams (cyclic amides) are prevalent motifs in numerous biologically active natural products and pharmaceutical agents. rsc.orgnih.gov The synthesis of these rings often involves the intramolecular cyclization of a precursor containing both a carboxylic acid (or its derivative) and a nucleophilic group (a hydroxyl or amino group). Derivatives of this compound are well-suited for such transformations.

One common strategy involves the reduction of the cinnamic double bond and subsequent introduction of a nucleophile at a strategic position. For instance, stereoselective dihydroxylation or amino-hydroxylation of the alkene can furnish precursors for γ-lactone or γ-lactam formation, respectively. The electron-withdrawing nature of the 2-fluoro substituent can influence the reactivity of the alkene, while the 5-iodo group remains available for subsequent cross-coupling reactions after the heterocyclic core has been formed.

Alternatively, modern synthetic methods, such as transition-metal-catalyzed C-H bond functionalization, can be envisioned to form these ring systems. rsc.org A palladium catalyst, for example, could facilitate an intramolecular C-H activation at the ortho-position to the carboxylic acid, leading to lactone formation.

Table 1: Potential Lactone/Lactam Synthesis from this compound Derivatives

| Precursor Derivative | Reaction Type | Resulting Heterocycle | Key Features |

|---|---|---|---|

| 2-Fluoro-5-iodo-dihydrocinnamic acid with γ-hydroxyl group | Intramolecular Esterification (Lactonization) | γ-Butyrolactone derivative | Halogenated phenyl substituent for further modification |

| 2-Fluoro-5-iodo-dihydrocinnamic acid with γ-amino group | Intramolecular Amidation (Lactamization) | γ-Butyrolactam (Pyrrolidin-2-one) derivative | N-H or N-R functionality for diversification |

| This compound | Oxidative Lactonization of a derived diol | Dihydrofuranone derivative | Utilizes the alkene for functionalization |

Pyrrole (B145914), Pyridine (B92270), Quinoline (B57606), and Benzofuran (B130515) Analogues Synthesis

The this compound backbone is an excellent platform for building more complex aromatic heterocycles like pyrroles, pyridines, quinolines, and benzofurans. nih.govnih.gov The iodine atom is particularly useful, serving as a handle for powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Benzofuran Synthesis: The synthesis of benzofuran derivatives can be readily achieved through an intramolecular cyclization. nih.gov For example, a Sonogashira coupling between this compound and a terminal alkyne, followed by an intramolecular cyclization of the resulting phenol (B47542) (formed via demethylation of a methoxy (B1213986) precursor), is a well-established route. nih.gov The 2-fluoro substituent would remain on the resulting benzofuran-quinoline hybrid, potentially enhancing its biological properties.